Product packaging for 4-Amino-[1,1'-biphenyl]-2-ol(Cat. No.:CAS No. 793663-58-8)

4-Amino-[1,1'-biphenyl]-2-ol

Cat. No.: B3331218
CAS No.: 793663-58-8
M. Wt: 185.22 g/mol
InChI Key: COBKZOTUEVJZMF-UHFFFAOYSA-N
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Description

4-Amino-[1,1'-biphenyl]-2-ol is a synthetic organic compound belonging to the class of substituted biphenyls, featuring both an amino (-NH2) and a hydroxyl (-OH) functional group on its aromatic rings. This structure makes it a valuable bifunctional building block or intermediate in organic synthesis and medicinal chemistry research. The compound is closely related to other aminohydroxybiphenyls, which are frequently utilized in chemical synthesis . In a research context, this compound serves as a versatile precursor for the development of more complex molecules. Its molecular framework is similar to ligands used in constructing advanced materials, such as Metal-Organic Frameworks (MOFs), where rigid, multi-dentate organic molecules are required . The presence of two different functional groups allows for sequential and orthogonal chemical modifications, enabling researchers to create a wide array of derivatives for structure-activity relationship (SAR) studies, particularly in drug discovery and materials science. Handling and Safety: As a research chemical, appropriate safety precautions must be observed. Based on the properties of similar compounds, it may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the material in a well-ventilated environment using appropriate personal protective equipment (PPE). Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information presented here is for reference purposes and is not to be considered as a specification.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B3331218 4-Amino-[1,1'-biphenyl]-2-ol CAS No. 793663-58-8

Properties

IUPAC Name

5-amino-2-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8,14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBKZOTUEVJZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 1,1 Biphenyl 2 Ol

Cross-Coupling Reactions for Biphenyl (B1667301) Formation

Cross-coupling reactions have become indispensable in organic synthesis for their efficiency and selectivity in constructing biaryl systems. numberanalytics.com The development of these methods, particularly those catalyzed by palladium, was recognized with the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki. youtube.com

The Suzuki–Miyaura coupling is a widely utilized method for forming C-C bonds, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. youtube.com The reaction is catalyzed by a palladium(0) complex and requires a base for activation. youtube.com It is highly valued for its mild reaction conditions and broad functional group tolerance. numberanalytics.com The catalytic cycle proceeds through three fundamental steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.comrsc.org

This method is particularly effective for synthesizing hindered biaryl compounds, including the 2,2'-biphenol (B158249) structures that are closely related to the [1,1'-biphenyl]-2-ol core. nih.gov The synthesis of functionalized biphenyl-based phosphine (B1218219) ligands often relies on the Suzuki coupling of arylboronic acids with phosphine oxide-substituted aryl bromides. researchgate.net

Table 1: Examples of Suzuki–Miyaura Coupling for Biphenyl Synthesis
Coupling PartnersCatalyst / LigandBase / SolventYield
2-Bromophenyl-diphenylphosphine oxide + 2-Halogenated phenylboronic acidsPd(OAc)₂ / PPh₃- / DioxaneLow to Moderate
Aryl Iodides + Arylboronic acidsPd/Silk Fibroin (Pd/SF)- / Water/EthanolHigh
1,2,4,5-Tetrafluoro-3-iodobenzene + (3,5-Difluorophenyl)boronic acid- / XPhos- / -99%
2-Halogenated phenylboronic acids + 2-Bromophenyl-diphenylphosphine oxidePd(OAc)₂ / PPh₃- / Dioxane5%

Data compiled from research findings on Suzuki-Miyaura reactions. liv.ac.uknih.govresearchgate.net

First reported in 1977, the Negishi coupling facilitates the formation of carbon-carbon bonds between an organozinc compound and an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgnumberanalytics.com This reaction was among the first methods to allow for the high-yield synthesis of unsymmetrical biaryls. organic-chemistry.org The mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. nih.govorgsyn.org

The reaction is versatile, coupling a wide array of aryl, vinyl, and alkyl groups under mild conditions, making it a cornerstone in the synthesis of complex molecules and heterobiaryls. numberanalytics.comorganic-chemistry.org

Table 2: Overview of Negishi Coupling Parameters
Reagent 1 (Organometallic)Reagent 2 (Halide/Pseudohalide)Catalyst SystemKey Features
Arylzinc HalideAryl Chloride, Bromide, or TriflatePalladium or NickelHigh reactivity and functional group tolerance.
Alkenylzinc HalideVinyl HalidePalladium-basedStereospecific coupling is possible.
Alkylzinc HalideAryl HalidePd₂ (dba)₃ / X-PhosEnables coupling of sp³ and sp² centers.
2-Heterocyclic Organozinc ReagentsAryl ChloridesPd₂(dba)₃ / X-PhosEffective for synthesizing 2-aryl-pyridines and thiophenes. organic-chemistry.org

Data represents typical components and features of the Negishi coupling. numberanalytics.comorganic-chemistry.orgnumberanalytics.com

The Kumada coupling, independently reported in 1972, is a cross-coupling reaction between a Grignard reagent (organomagnesium) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It was one of the first catalytic methods for C-C bond formation. wikipedia.org While highly effective, its application can be limited by the high reactivity of Grignard reagents, which may not be compatible with certain functional groups on the coupling partners. organic-chemistry.org Nickel catalysts are often preferred over palladium due to their lower cost and reduced toxicity. rsc.org

The reaction has proven valuable in both laboratory and industrial settings, including in the large-scale production of pharmaceuticals and the synthesis of conjugated polymers like polythiophenes. wikipedia.org

Table 3: Representative Kumada Coupling Reactions
Grignard ReagentOrganic HalideCatalystSolventYield
(Methoxyphenyl)magnesium bromideChloromethylbenzeneNi complexTHF87%
(Methoxyphenyl)magnesium bromideChloromethylbenzenePd complexTHF94%
(4-methylphenyl)magnesium bromide(4-methylphenyl)magnesium bromideThallium(I) bromide-91-96%
3-Bromotoluene-derived Grignard3-Bromotoluene-derived GrignardNi(acac)₂THF-

Data compiled from research on Kumada and related coupling reactions. rsc.orgorientjchem.orgorgsyn.org

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org It is highly versatile, with few restrictions on the nature of the organic groups being coupled. organic-chemistry.org The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. rsc.orgwikipedia.org A significant drawback of this method is the toxicity and difficulty in removing organotin byproducts. organic-chemistry.org

Despite the toxicity concerns, the Stille coupling remains a powerful tool, particularly when other methods fail. The stability of organostannane reagents to air and moisture is an advantage over more sensitive organometallics like Grignard reagents. organic-chemistry.org

Table 4: Stille Coupling Reaction Components
Organometallic ReagentElectrophileCatalystKey Features
Aryl Stannane (Ar-SnR₃)Aryl Halide (Ar'-X)Palladium(0) complexBroad scope; stable reagents.
Vinyl StannaneVinyl HalidePd(PPh₃)₄Stereochemistry of the vinyl group is retained.
Alkynyl StannaneAryl or Vinyl TriflatePalladium complexForms aryl- or vinyl-alkynes.
Acyl StannaneAryl Halide (with CO)Palladium complexCarbonylative coupling to form ketones. wikipedia.org

This table outlines the general components and features of the Stille reaction. numberanalytics.comrsc.orgwikipedia.orgorganic-chemistry.org

The Ullmann reaction, first reported in 1901, is the classic method for synthesizing symmetrical biaryl compounds through the copper-mediated coupling of two aryl halide molecules. organic-chemistry.orgwikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, and often resulted in inconsistent yields. wikipedia.orglscollege.ac.in

Modern variations have introduced palladium and nickel catalysts and improved conditions, broadening the scope to include the synthesis of unsymmetrical biaryls and expanding applicability. wikipedia.orglscollege.ac.in The mechanism is thought to involve the formation of an organocopper intermediate. organic-chemistry.org Despite the development of more modern palladium-catalyzed couplings, the Ullmann reaction retains its utility, particularly with certain substrates. wikipedia.orgresearchgate.net

Table 5: Conditions for Ullmann and Related Reactions
ReactantsMetal / CatalystConditionsProduct
ortho-ChloronitrobenzeneCopper-bronze alloyHigh Temperature2,2'-Dinitrobiphenyl
3-IodotolueneActivated CopperDMF, Reflux3,3'-Bitolyl
Aryl HalidesImmobilized Copper(II)-Symmetric Biaryls
3-Bromotoluene + GrignardCuCl₂Diethyl ether, Reflux3,3'-Bitolyl

Data compiled from studies on the Ullmann reaction. orientjchem.orgorganic-chemistry.orgwikipedia.org

Cross-Coupling Reactions for Biphenyl Formation

Strategies for Introduction and Regioselective Placement of Amino and Hydroxyl Groups

With the biphenyl backbone established, the next critical phase is the introduction of the amino (-NH₂) and hydroxyl (-OH) groups at the correct positions (C4 and C2, respectively). This requires careful selection of reactions and consideration of directing effects.

A common and effective strategy for introducing an amino group onto an aromatic ring is a two-step process involving nitration followed by reduction. masterorganicchemistry.comyoutube.com

First, the biphenyl is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in an electrophilic aromatic substitution reaction. This nitration step introduces a nitro group (-NO₂) onto the aromatic ring. chemistrysteps.com The major products are typically the ortho- and para-substituted isomers. chemistrysteps.comyoutube.com

The second step is the reduction of the nitro group to an amino group (-NH₂). This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This reduction can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Employing an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). masterorganicchemistry.com

Introducing a hydroxyl group directly onto the biphenyl ring can be accomplished through various chemical and biological methods.

Microbiological Hydroxylation: Certain microorganisms are capable of selectively hydroxylating aromatic compounds. For instance, the fungus Cunninghamella echinulata has been shown to hydroxylate biphenyl to produce 4-hydroxybiphenyl as the major product. nih.govcapes.gov.br Other fungi, like Helicostylum piriforme, can yield 2-hydroxybiphenyl exclusively. capes.gov.br

Enzymatic Hydroxylation: In vitro studies using liver microsomal preparations from various animal species have demonstrated the ability to hydroxylate biphenyl. portlandpress.com These enzymatic systems can produce both 4-hydroxybiphenyl and 2-hydroxybiphenyl, suggesting the involvement of different enzymes for 2- and 4-hydroxylation. portlandpress.com

Palladium-Catalyzed C-H Hydroxylation: Modern synthetic methods include transition-metal-catalyzed reactions. A notable example is the Pd(II)-catalyzed C-H hydroxylation of [1,1'-biphenyl]-2-ols to produce 2,2'-biphenols. rsc.orgrsc.org This reaction demonstrates that a pre-existing hydroxyl group can direct the installation of a second one, highlighting the potential for high regioselectivity in advanced synthetic routes. rsc.org

Table 2: Comparison of Biphenyl Hydroxylation Methods
MethodReagents/SystemKey FeatureProduct Example(s)Reference
MicrobiologicalFungus (e.g., Cunninghamella echinulata)High regioselectivity4-hydroxybiphenyl nih.govcapes.gov.br
Enzymatic (in vitro)Liver microsomesSpecies-dependent isomer formation2-hydroxybiphenyl, 4-hydroxybiphenyl portlandpress.com
CatalyticPd(II) catalyst, tBuOOH oxidantDirected C-H activation2,2'-biphenols from [1,1'-biphenyl]-2-ols rsc.orgrsc.org

The regiochemical outcome of electrophilic substitution reactions on a substituted biphenyl is governed by the electronic properties of the substituents already present.

The phenyl group itself acts as a weak activating group and is an ortho-, para-director. chemistrysteps.com This means that in an electrophilic attack on unsubstituted biphenyl, the incoming electrophile will preferentially add to the ortho (C2) or para (C4) positions of the second ring. The para position is generally favored due to reduced steric hindrance, a factor that becomes more significant with bulkier electrophiles. chemistrysteps.com

Once the biphenyl ring is substituted, the directing effects of the new group dominate:

Activating Groups (-OH, -NH₂, Alkyl): These groups donate electron density to the ring, primarily at the ortho and para positions. libretexts.orgjove.com They are strong ortho-, para-directors and activate the ring towards further electrophilic substitution. libretexts.orgjove.com For example, the hydroxyl group in phenol (B47542) strongly directs incoming electrophiles to the positions ortho and para to it. jove.com

Deactivating Groups (-NO₂, -SO₃H, -C=O): These groups withdraw electron density from the aromatic ring, making it less reactive. They direct incoming electrophiles to the meta position, as the ortho and para positions are left with a partial positive charge. libretexts.orgyoutube.com

Understanding these directing effects is paramount for designing a synthetic route to 4-Amino-[1,1'-biphenyl]-2-ol, as the order of installing the hydroxyl and amino (via nitro) groups will determine the final arrangement of substituents.

Table 3: Directing Effects of Common Substituents
Substituent GroupClassificationDirecting EffectReference
-NH₂, -OH, -ORStrongly Activatingortho, para libretexts.orgjove.com
-Alkyl (e.g., -CH₃)Weakly Activatingortho, para chemistrysteps.comjove.com
-F, -Cl, -Br, -IWeakly Deactivatingortho, para libretexts.org
-NO₂, -SO₃H, -CN, -C(O)RModerately to Strongly Deactivatingmeta libretexts.orgyoutube.com

Novel Synthetic Routes to this compound and Related Isomers

Modern organic synthesis seeks more efficient, selective, and environmentally benign routes. For complex molecules like substituted biphenyls, novel strategies often focus on constructing key structural motifs with high precision.

One innovative strategy for forming the 2-aminophenol (B121084) moiety involves a metal- and oxidant-free cascade reaction. This method uses readily available N-arylhydroxylamines, which undergo a rsc.orgrsc.org-sigmatropic rearrangement followed by hydrolysis to yield 2-aminophenols with high regioselectivity and functional group tolerance. nih.gov Applying such a method to a pre-functionalized biphenyl precursor could provide a direct route to the target structure.

Another approach described in patent literature involves the preparation of 2-aminobiphenyl (B1664054) derivatives by reacting a polyaniline derivative with a phenylhydrazine (B124118) derivative in the presence of a phthalocyanine (B1677752) metal complex catalyst. google.com This method highlights the use of novel catalytic systems to construct the aminobiphenyl framework.

Furthermore, regioselective synthesis of hydroxylated amino acid derivatives in other complex ring systems has been achieved by leveraging conformational effects to control the outcome of reactions like oxirane ring-opening. nih.gov These principles of stereochemical and conformational control are increasingly applied to the synthesis of complex aromatic compounds, offering potential pathways to isomers of this compound. The synthesis of related isomers, such as 2'-Amino-[1,1'-biphenyl]-4-ol, is also of significant interest. These advanced methodologies represent the frontier of synthetic chemistry, aiming to build molecular complexity with greater efficiency and control.

Exploration of One-Pot Synthesis Approaches

A potential one-pot approach could involve an initial cross-coupling reaction to form the biphenyl skeleton, followed by functional group manipulation without isolating the intermediate. For instance, a Suzuki-Miyaura coupling between a suitably protected aminophenylboronic acid and a protected hydroxyphenyl halide could be followed by a deprotection step in the same pot. Another strategy involves the reduction of a related nitro-compound. For example, a one-pot protocol for synthesizing amidonaphthoquinones from amino-naphthoquinones involves an in situ reduction of the quinone, followed by amide formation and subsequent aerobic oxidation. nih.gov A similar principle could be applied to 4-nitro-[1,1'-biphenyl]-2-ol, where a reduction to the hydroxylamine (B1172632) or the amine is immediately followed by a subsequent reaction.

Multicomponent reactions, such as the Strecker synthesis for α-aminonitriles, exemplify the efficiency of one-pot processes where an aldehyde, an amine, and a cyanide source combine to form a complex product. jocpr.com While not directly applicable, the principle of combining multiple reactants to build the target structure sequentially in a single process is a key goal in synthesizing substituted biphenyls.

Stereoselective and Enantioselective Synthesis Efforts

While this compound is not chiral in its ground state, the concept of atropisomerism—axial chirality arising from restricted rotation around the C-C single bond of the biphenyl core—is a critical consideration in substituted biaryl chemistry. rsc.org The synthesis of specific, enantiomerically pure atropisomers is a significant challenge and a focus of modern synthetic chemistry.

The enantioselective synthesis of axially chiral biaryls can be achieved through various catalytic methods. Dynamic kinetic resolution (DKR) has emerged as a powerful tool. For instance, imine reductases (IREDs) have been used for the atroposelective synthesis of biaryls by the DKR of racemic aldehydes or amines. researchgate.net This biocatalytic approach could potentially be adapted to create enantiomerically enriched derivatives of this compound by resolving a chiral precursor.

Another strategy involves the enantioselective synthesis of precursors that are then converted to the biphenyl structure. For example, the enantioselective synthesis of aminobenzazepinones has been achieved using palladium-mediated reactions and rhodium(II)-catalyzed asymmetric hydrogenation as key steps. researchgate.net Such methods, which establish stereocenters early in the synthesis, could be adapted for the asymmetric synthesis of precursors to axially chiral aminobiphenols.

Enzymatic or Biocatalytic Synthesis Pathways

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, with enzymes capable of performing complex transformations under mild conditions. nih.govsemanticscholar.org For the synthesis of aminophenols, several enzymatic pathways have been explored.

One promising route involves the combination of metal and biocatalysts. A continuous reaction system has been described for converting nitroaromatic compounds to ortho-aminophenols. This system first uses zinc to reduce the nitro group to a hydroxylamine, which is then enzymatically rearranged to the aminophenol by hydroxylaminobenzene (HAB) mutase. dtic.mil This cascade reaction efficiently converts an unstable intermediate into the desired product. dtic.mil

Direct enzymatic hydroxylation is another viable pathway. The enzyme tyrosinase has been shown to catalyze the ortho-hydroxylation of anilines, directly introducing a hydroxyl group adjacent to an amino group on an aromatic ring. dtic.mil Furthermore, phenoxazinone synthase is known to catalyze the oxidative cascade of o-aminophenols, highlighting the enzymatic reactivity of this class of compounds. researchgate.netacs.org These enzymatic systems offer potential routes to this compound either by hydroxylating a 4-aminobiphenyl (B23562) precursor or by performing transformations on a pre-existing aminophenol scaffold.

The table below summarizes potential enzymatic routes.

Enzyme ClassReaction TypePotential Application in Synthesis
Hydroxylaminobenzene MutaseIsomerization/RearrangementConversion of a 4-phenyl-hydroxylamine-phenol precursor to this compound. dtic.mil
TyrosinaseOrtho-hydroxylationDirect hydroxylation of 4-amino-[1,1'-biphenyl] to yield the target compound. dtic.mil
Imine Reductase (IRED)Reductive Amination / DKRAtroposelective synthesis of chiral precursors via dynamic kinetic resolution. researchgate.net
Cytochrome P450HydroxylationRegio- and stereoselective hydroxylation of a biphenyl precursor. nih.gov

Optimization of Reaction Conditions and Yields

The efficiency and selectivity of synthetic routes to this compound are highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, temperature, and the use of advanced synthesis techniques.

Catalyst Systems and Ligand Design

The synthesis of biphenyls is often achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. rsc.orgresearchgate.net The choice of catalyst and ligand is crucial for achieving high yields and turnover numbers.

Palladium- and Copper-Based Catalysts: For the synthesis of aminophenols, complementary catalyst systems using palladium and copper have been developed for the selective arylation of the amino or hydroxyl group. nih.govresearchgate.net

N-Arylation: Palladium catalysts with bulky, electron-rich phosphine ligands, such as BrettPhos, are highly effective for C-N cross-coupling reactions to form N-arylated aminophenols. nih.gov

O-Arylation: Copper-based systems, for example using CuI with ligands like picolinic acid or trans-N,N'-dimethyl-1,2-cyclohexanediamine (CyDMEDA), can selectively catalyze the O-arylation of aminophenols. nih.gov

A common synthetic route to this compound involves the reduction of a nitrobiphenyl precursor. wikipedia.org Catalysts for this reduction are often based on palladium on carbon (Pd/C) with hydrogen gas. Alternatively, copper ferrite (B1171679) (CuFe₅O₈) nanoparticles have shown excellent catalytic activity for the reduction of nitrophenols to aminophenols. mdpi.com

The table below presents catalyst systems relevant to the synthesis of this compound.

Reaction TypeCatalyst SystemLigandKey Features
N-Arylation (C-N Coupling)Pd-basedBrettPhosHigh efficiency for coupling aryl halides with aminophenols. nih.gov
O-Arylation (C-O Coupling)CuIPicolinic Acid / CyDMEDASelective O-arylation of aminophenols. nih.gov
Suzuki-Miyaura CouplingPd(OAc)₂, Pd₂(dba)₃SPhos, Buchwald ligandsForms the biphenyl C-C bond; bulky phosphines enhance reactivity. harvard.edu
Nitro Group ReductionPd/C, H₂-Standard method for reducing nitroarenes to anilines. wikipedia.org
Nitro Group ReductionCuFe₅O₈-Reusable nanoparticle catalyst for reducing nitrophenols. mdpi.com

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are critical for managing reaction kinetics, solubility of reactants, and catalyst stability. In the synthesis of aminophenols, solvents can dramatically influence the reaction pathway. For instance, in reactions involving lithium dialkylaminoborohydrides, the choice between THF and dioxane can determine whether amination or reduction is the favored pathway, with lower temperatures often favoring amination. latech.edu

For Suzuki-Miyaura reactions, biphasic systems of an organic solvent (like dioxane or toluene) and water are common. harvard.eduyoutube.com The base used (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and its solubility are also key factors influenced by the solvent choice. nih.govyoutube.com The solubility of aminophenol reactants and products varies significantly with the solvent system and temperature. For example, the solubility of 3-aminophenol (B1664112) has been studied in various pure and binary solvent mixtures, showing a clear dependence on temperature and solvent composition. researchgate.net Increased temperature generally increases reaction rates but can also lead to higher rates of thermal degradation of sensitive amine compounds. nih.gov Careful optimization is required to balance reaction speed with product stability and yield.

Pressure and Microwave-Assisted Synthesis Techniques

Modern techniques such as microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and reduced side products compared to conventional heating. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling reactions are particularly effective, with reaction times often reduced from hours to minutes. nih.govacs.org This technique has been successfully applied to the synthesis of biaryls in aqueous media, highlighting its utility as a green chemistry tool. nih.govnih.gov For instance, a pyridine-pyrazole/Pd(II) complex has been used as a catalyst for microwave-assisted Suzuki reactions in a water/ethanol co-solvent system. nih.gov

While high-pressure conditions are sometimes used in organic synthesis, for biphenyl synthesis via coupling reactions, the focus is often on developing methods that operate at or near atmospheric pressure for operational simplicity and safety. A patent for synthesizing biphenyl compounds highlighted the advantage of their Pd/C catalyzed method in a microemulsion system as not requiring high-pressure operation. google.com

Chemical Reactivity and Derivatization of 4 Amino 1,1 Biphenyl 2 Ol

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 4-Amino-[1,1'-biphenyl]-2-ol is a primary site for nucleophilic attack and a key handle for molecular elaboration. Its reactivity is characteristic of anilines, influenced by the biphenyl (B1667301) system and the ortho-hydroxyl group.

Acylation and Alkylation Reactions

The amino group of aminophenols is generally more nucleophilic than the phenolic hydroxyl group, leading to preferential N-acylation and N-alkylation under many conditions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides typically results in the formation of an amide. For instance, the reaction of an aminophenol with acetyl chloride would yield the corresponding N-acetyl derivative. In competitive reactions involving both amino and hydroxyl groups, the amino group's higher nucleophilicity usually directs the reaction to form the amide.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. However, this method can sometimes lead to over-alkylation, producing secondary and tertiary amines. A more controlled method for mono-N-alkylation is reductive amination. This involves the initial condensation of the amino group with an aldehyde to form a Schiff base (imine), which is then reduced in situ, for example with sodium borohydride, to yield the N-alkylated amine. researchgate.netresearchgate.net This two-step, one-pot procedure provides excellent yields for the selective N-alkylation of aminophenols. researchgate.net

The general scheme for selective N-alkylation via reductive amination is as follows:

Step 1: Imine Formation: Ar-NH₂ + R-CHO ⇌ Ar-N=CH-R + H₂O

Step 2: Reduction: Ar-N=CH-R + [H] → Ar-NH-CH₂-R

Table 1: Examples of Selective N-Alkylation of Aminophenols via Reductive Amination
Aminophenol ReactantAldehyde (ArCHO)ProductYield (%)
o-AminophenolBenzaldehydeN-Benzyl-o-aminophenol98.3
o-AminophenolSalicylaldehydeN-(2-Hydroxybenzyl)-o-aminophenol90.7
o-AminophenolAnisaldehydeN-(4-Methoxybenzyl)-o-aminophenol94.5
p-AminophenolBenzaldehydeN-Benzyl-p-aminophenol96.7

Data adapted from studies on selective alkylation of aminophenols. researchgate.net

Diazotization and Coupling Reactions

A quintessential reaction of primary aromatic amines is their conversion to diazonium salts. The amino group of this compound can be diazotized by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). unb.cacuhk.edu.hk

The resulting 2-hydroxy-[1,1'-biphenyl]-4-diazonium salt is a versatile intermediate. These salts are highly reactive and can undergo coupling reactions with electron-rich aromatic compounds (coupling components) to form azo compounds, which are often intensely colored and used as dyes. unb.caresearchgate.net Suitable coupling partners include phenols and anilines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, typically at the para position to the activating group (e.g., -OH or -NH₂), if available. cuhk.edu.hkgoogle.com For example, coupling the diazonium salt of this compound with a phenol (B47542) like 2-naphthol (B1666908) would produce a complex azo dye. cuhk.edu.hkresearchgate.net The reaction with peptides and proteins primarily occurs at histidine and tyrosine residues. nih.gov

Table 2: General Steps for Azo Dye Synthesis
StepReactionReagents & ConditionsIntermediate/Product
1DiazotizationAr-NH₂ + NaNO₂ + 2HXAr-N₂⁺X⁻ + NaX + 2H₂O
(0-5 °C)(Diazonium Salt)
2Azo CouplingAr-N₂⁺X⁻ + Ar'-HAr-N=N-Ar' + HX
(Electron-rich Ar'-H, e.g., Phenol)(Azo Compound)

This table outlines the general two-step process for creating azo compounds from an aromatic amine. unb.cagoogle.com

Condensation Reactions, including Schiff Base Formation

The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds, particularly aldehydes and ketones, to form imines, commonly known as Schiff bases. researchgate.netunsri.ac.id This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of Schiff bases is typically reversible and can be catalyzed by either acid or base. youtube.comrsc.org

The reaction of this compound with an aldehyde, such as benzaldehyde, would yield an N-benzylidene-[1,1'-biphenyl]-4-amino-2-ol. Such reactions have been documented for structurally similar compounds like biphenyl-4-amine with vanillin (B372448). researchgate.net The formation of the imine linkage (C=N) is a key step in various synthetic pathways and is also used as a strategy to protect the amino group during reactions intended for other parts of the molecule, such as the phenolic hydroxyl. researchgate.netnih.gov

Oxidation Reactions of Aromatic Amines

Aromatic amines are susceptible to oxidation, yielding a variety of products depending on the oxidant and reaction conditions. The oxidation of this compound can lead to the formation of nitroso or nitro derivatives. More vigorous oxidation can lead to the formation of complex polymeric materials. mdpi.com The electrochemical oxidation of the related compound 4-aminobiphenyl (B23562) has been studied, showing that it degrades into several transformation products through complex mechanisms. nih.gov The presence of the electron-donating hydroxyl group on the same ring system would likely influence the oxidation potential and the nature of the resulting products. Laccase-catalyzed oxidation of aromatic amines has also been explored, often resulting in complex oligomeric products rather than simple cyclic dimers seen with phenolic substrates. mdpi.com

Amidation and Sulfonation Reactions

Amidation: As a subset of acylation, amidation involves the reaction of the amino group with a carboxylic acid or its derivative. While direct reaction with a carboxylic acid requires high temperatures, the use of coupling agents (e.g., carbodiimides) or conversion of the carboxylic acid to a more reactive form (like an acid chloride) facilitates amide bond formation under milder conditions.

Sulfonation: The reaction of an aromatic amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base results in the formation of a sulfonamide. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines. For this compound, reaction with a sulfonyl chloride would yield the corresponding N-sulfonyl derivative. The existence of related compounds like 4'-amino-[1,1'-biphenyl]-4-sulfonamide supports this reactivity pattern. sigmaaldrich.com Sulfonation can also occur on the aromatic ring under treatment with strong sulfuric acid, and the position of substitution would be directed by the existing amino and hydroxyl groups. The compound 4-(4-aminophenyl)benzenesulfonic acid is a known derivative, indicating sulfonation on the unsubstituted phenyl ring is also possible. nih.gov

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is generally less nucleophilic than the primary amino group. Its acidity allows it to form a phenoxide ion in the presence of a base, which is a much stronger nucleophile. youtube.com Reactions targeting the -OH group often require the prior protection of the more reactive amino group to achieve selectivity. researchgate.net

Esterification: Phenols can be converted to esters by reaction with highly reactive acylating agents like acid chlorides or acid anhydrides. youtube.com This reaction, often called acylation, is typically performed in the presence of a base such as pyridine (B92270), which both catalyzes the reaction by forming a more potent acylating intermediate and neutralizes the HCl or carboxylic acid byproduct. youtube.com Direct Fischer esterification with a carboxylic acid and an acid catalyst is generally ineffective for phenols due to their lower nucleophilicity compared to alcohols. youtube.com Selective O-acylation in the presence of the amino group is challenging but can be achieved by first protecting the amine, for example, by converting it to a Schiff base. researchgate.net

Etherification: The phenolic -OH group can be converted to an ether via O-alkylation. The most common method is the Williamson ether synthesis, which involves deprotonating the phenol with a suitable base (e.g., NaOH, K₂CO₃) to form the nucleophilic phenoxide ion, followed by reaction with an alkyl halide. google.com As with esterification, achieving selective O-alkylation of this compound would typically necessitate protection of the amino group to prevent competitive N-alkylation. researchgate.net Methods for the selective alkylation of the hydroxyl group in aminophenols often involve protecting the amino group by condensation with benzaldehyde, followed by alkylation and subsequent hydrolysis to remove the protecting group. researchgate.netresearchgate.net

Table 3: Selective O-Alkylation of Protected o-Aminophenol
Alkylating Agent (R'X)Product (after deprotection)Yield (%)
Benzyl bromide2-(Benzyloxy)aniline93.5
Allyl bromide2-(Allyloxy)aniline82.2
Methyl iodide2-Methoxyaniline53.8
1-Bromopentane2-(Pentyloxy)aniline62.8

Data from a study where the amino group of o-aminophenol was first protected as a Schiff base before alkylation of the hydroxyl group. researchgate.net

Etherification Reactions

The phenolic hydroxyl group of this compound can readily undergo etherification. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an electrophilic alkyl or aryl halide, sulfate, or sulfonate. The choice of base and reaction conditions is crucial to avoid competing N-alkylation of the amino group.

Commonly, bases such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH) are employed. The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone.

Illustrative Etherification Reaction:

ReactantReagentConditionsProduct
This compoundMethyl iodide (CH₃I)K₂CO₃, Acetone, Reflux4-Amino-2-methoxy-[1,1'-biphenyl]
This compoundBenzyl bromide (BnBr)NaH, THF, 0 °C to rt4-Amino-2-(benzyloxy)-[1,1'-biphenyl]

This table is illustrative and shows expected products based on standard etherification chemistry.

Research into related phenolic compounds demonstrates that Williamson ether synthesis is a robust method for achieving such transformations. The reactivity can be influenced by the steric hindrance around the hydroxyl group and the electronic properties of the biphenyl system.

Esterification Reactions

The hydroxyl group of this compound can be converted to an ester through reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. The amino group, being basic, can complicate direct acid-catalyzed Fischer esterification by forming a salt with the acid catalyst. researchgate.net Therefore, this reaction often requires stoichiometric acid. researchgate.net

A more common and efficient method is the acylation using an acid chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. These bases serve to neutralize the HCl or carboxylic acid byproduct and catalyze the reaction. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective O-acylation can be challenging and may require protection of the amino group beforehand. However, under certain conditions, such as using metal catalysts, chemoselective O-acylation of amino alcohols can be achieved. nih.gov

General Esterification Reaction:

ReactantAcylating AgentConditionsProduct
This compoundAcetyl chloridePyridine, 0 °C4-Amino-[1,1'-biphenyl]-2-yl acetate
This compoundBenzoic anhydrideTriethylamine, DMAP4-Amino-[1,1'-biphenyl]-2-yl benzoate

This table presents plausible esterification products. The amino group may also react, leading to mixtures of N-acylated, O-acylated, and N,O-diacylated products.

Oxidation Reactions of Phenols

The phenolic moiety in this compound is susceptible to oxidation. The presence of the electron-donating amino group further activates the ring, making it sensitive to oxidizing agents. Oxidation can lead to a variety of products, including quinones or coupled polymers. The outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions.

For instance, the electrocatalytic oxidation of the related compound 4-aminobiphenyl (4-ABP) has been studied, showing that the aromatic amine can be degraded into various transformation products. nih.gov In the case of 4-aminophenol, oxidation readily produces quinoneimine. researchgate.netresearchgate.net Similarly, the oxidation of 2-aminophenol (B121084), catalyzed by copper(II) complexes, yields 2-aminophenoxazine-3-one, mimicking the activity of phenoxazinone synthase. rsc.org

Given this precedent, the oxidation of this compound could potentially lead to the formation of a biphenyl-quinoneimine derivative.

Potential Oxidation Products:

Oxidizing AgentPotential Product
Fremy's saltBiphenyl-p-quinoneimine derivative
Air/Catalyst (e.g., Cu(II))Dimeric or polymeric structures via oxidative coupling
Electrochemical OxidationMineralized products (e.g., CO₂, H₂O) or smaller organic fragments nih.gov

This table outlines potential products based on the known oxidation chemistry of aminophenols.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org The technique relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org Both the hydroxyl (-OH) and amino (-NH₂) groups, or more effectively their protected forms (e.g., -OMOM, -OCONR₂, -N(Boc)₂), can act as DMGs. organic-chemistry.orgbaranlab.org

In this compound, the hydroxyl and amino groups are positioned para to each other. After suitable protection, either group could potentially direct metalation. The stronger directing group will typically control the site of lithiation. harvard.edu For instance, an O-carbamate (-OCONR₂) is a very strong DMG and would be expected to direct lithiation to the C3 position.

DoM Reaction Scheme:

Protection: The hydroxyl and/or amino group is protected to enhance its directing ability and prevent reaction with the organolithium base.

Metalation: The protected compound is treated with a strong base, typically an alkyllithium like n-BuLi or sec-BuLi, often in the presence of an additive like TMEDA. baranlab.org

Electrophilic Quench: The resulting aryllithium intermediate is trapped with an electrophile (E⁺) to introduce a new substituent at the ortho position.

Illustrative DoM Application:

Protected SubstrateDirecting GroupSite of LithiationElectrophile (E⁺)Product
2-(tert-Butyldimethylsilyloxy)-4-amino-[1,1'-biphenyl]-OSi(CH₃)₂C(CH₃)₃C3CO₂3-Carboxy-4-amino-[1,1'-biphenyl]-2-ol (after deprotection)
2-Hydroxy-4-(N,N-di-Boc-amino)-[1,1'-biphenyl]-N(Boc)₂C5I₂5-Iodo-4-amino-[1,1'-biphenyl]-2-ol (after deprotection)

This table illustrates the potential of DoM for regioselective functionalization based on established principles.

Dual Functionalization and Tandem Reactions

The presence of two distinct functional groups on the same phenyl ring of this compound opens up possibilities for dual functionalization and tandem reactions, where both the amine and phenol moieties, or the activated ring positions, participate in sequential or concerted transformations.

Nitration and Cycloetherification Studies

Nitration of the biphenyl system is a key electrophilic aromatic substitution. The positions of the incoming nitro group are directed by the existing activating hydroxyl and amino groups. In phenols, nitration typically occurs at the ortho and para positions relative to the hydroxyl group. nih.gov For anilines, substitution is also directed to the ortho and para positions. In this compound, the C3 and C5 positions are activated by both groups.

A subsequent reaction, such as cycloetherification, could potentially follow nitration. For example, if a suitable leaving group were introduced onto a side chain appended to the amino group, an intramolecular cyclization involving the phenolic oxygen could lead to the formation of a heterocyclic system. While specific studies on the nitration and subsequent cycloetherification of this compound are not widely reported, the reduction of a related compound, 3'-Nitro-[1,1'-biphenyl]-4-ol, to 3'-Amino-[1,1'-biphenyl]-4-ol is a known transformation, highlighting the utility of the nitro group as a precursor to a versatile amino group.

Mannich Reactions Incorporating the Biphenyl Aminol Moiety

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The classic reaction involves an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.org

The this compound molecule can participate in the Mannich reaction in two principal ways:

As the Amine Component: The primary amino group can react with an aldehyde and a ketone to form a new, more complex Mannich base. This reaction would introduce a β-carbonylalkyl substituent onto the nitrogen atom.

As the Active Hydrogen Component: The phenol ring is highly activated at the C3 and C5 positions (ortho to the hydroxyl group) and could act as the nucleophile, attacking a pre-formed Eschenmoser's salt or an iminium ion generated from a different amine and an aldehyde. This would result in the introduction of an aminomethyl group onto the aromatic ring.

The Mannich reaction is a cornerstone for synthesizing a wide array of nitrogen-containing compounds and its application to this biphenyl aminol could provide access to novel structures with potential applications in medicinal chemistry and materials science. nih.govorgchemres.org

Potential Mannich Reaction Pathways:

Role of Biphenyl AminolOther ReactantsProduct Type
Amine ComponentFormaldehyde, Acetophenoneβ-amino ketone attached to the biphenyl N-atom
Active Hydrogen SourceFormaldehyde, DimethylamineAminomethyl group at C3 or C5 of the biphenyl ring

This table outlines the two primary ways this compound could be incorporated into a Mannich reaction, based on the fundamental mechanism of the transformation.

Ring-Closing Reactions to Form Fused Heterocyclic Systems

The strategic positioning of the amino and hydroxyl groups on the biphenyl scaffold of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. These intramolecular cyclization reactions, often referred to as ring-closing reactions, lead to the formation of rigid, polycyclic structures with potential applications in medicinal chemistry and materials science. wikipedia.org The amino and hydroxyl functionalities can act as nucleophiles, targeting either an electrophilic center introduced onto the adjacent phenyl ring or reacting with a bifunctional reagent designed to bridge the two groups.

Common strategies involve condensation reactions where the amino and hydroxyl groups react with a single reagent containing two electrophilic sites. For instance, reaction with phosgene (B1210022) or its equivalents can lead to the formation of a carbamate (B1207046) linkage, which can then undergo intramolecular cyclization to form an oxazinone-type fused system. Similarly, reaction with α,β-unsaturated aldehydes or ketones can initiate a sequence of Michael addition followed by cyclization and dehydration to yield complex fused structures. researchgate.net

Another important pathway is the oxidative cyclization of derivatives of this compound. For example, after appropriate functionalization of the second phenyl ring (e.g., introduction of a methyl or aminomethyl group), oxidative conditions can be employed to forge a new ring, leading to phenanthridine (B189435) or carbazole-like structures. beilstein-journals.org The precise nature of the resulting heterocyclic system is highly dependent on the reagents and reaction conditions employed.

Table 1: Examples of Ring-Closing Reactions for Fused Heterocycle Synthesis

Reactant(s) with this compound Resulting Heterocyclic Core Reaction Type
Phosgene (or equivalent) Dibenzo[d,f] nih.govoxazepine derivative Condensation/Cyclization
α,β-Unsaturated Ketone Fused Phenoxazine (B87303) derivative Michael Addition/Cyclization
Formaldehyde/Acid Catalyst Dihydro-oxazine fused system Pictet-Spengler type reaction

These reactions highlight the utility of this compound as a scaffold for generating molecular complexity in a controlled manner, providing access to a variety of fused heterocyclic compounds. ebrary.netresearchgate.netscispace.com

Synthesis of Advanced Biphenyl Aminol Derivatives and Analogues

The unique combination of a rigid biphenyl core with reactive amino and hydroxyl groups makes this compound a valuable monomer and precursor for the synthesis of advanced derivatives and materials.

Incorporation into Polymeric Structures

The bifunctional nature of this compound allows it to be incorporated into various polymer backbones through polycondensation reactions. The amino group is a potent nucleophile for reactions with dicarboxylic acids or their more reactive derivatives (e.g., diacyl chlorides or dianhydrides) to form high-performance polyamides and polyimides, respectively. nih.govnih.govresearchgate.net

In the synthesis of polyamides, this compound can be reacted with a variety of aromatic or aliphatic dicarboxylic acids. The resulting polymers possess amide linkages in their backbone, and the biphenyl unit imparts rigidity and thermal stability. nih.govconsensus.app The pendant hydroxyl group, which does not participate in the primary polymerization reaction, remains available for post-polymerization modification or to enhance properties like solubility and dyeability. The incorporation of such rigid, non-coplanar moieties can disrupt chain packing, leading to amorphous polymers with improved solubility in organic solvents compared to their planar counterparts. nih.gov

Table 2: Polymerization Reactions Involving this compound

Co-monomer Resulting Polymer Type Key Linkage Potential Properties
Aromatic Dicarboxylic Acid Polyamide Amide (-CO-NH-) High thermal stability, rigidity consensus.app
Aliphatic Diacyl Chloride Polyamide Amide (-CO-NH-) Increased flexibility, improved processability
Aromatic Dianhydride Polyimide Imide Excellent thermal and chemical resistance researchgate.net

These polymers are candidates for applications as engineering thermoplastics, high-temperature coatings, and advanced composite matrices.

Formation of Macrocyclic Systems

Macrocycles are large ring structures that have garnered significant interest for their applications in host-guest chemistry, catalysis, and as synthetic ionophores. This compound serves as an excellent building block for macrocycle synthesis due to its defined geometry and dual reactive sites. nih.gov

The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular ring-closing over intermolecular polymerization. The amino and hydroxyl groups of this compound can be linked by a variety of spacer units. For example, reaction with a long-chain diacyl chloride would lead to a macrocyclic ester-amide. Alternatively, two molecules of the biphenyl aminol can be bridged by two linker molecules to form a larger, more symmetrical macrocycle. nih.govnih.gov Methodologies such as ring-closing metathesis (RCM) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on appropriately derivatized precursors are powerful tools for constructing these complex cyclic architectures. nih.govnih.gov

The resulting macrocycles, incorporating the rigid biphenyl unit, can form well-defined cavities capable of binding specific ions or small molecules, making them interesting for sensor technology or as enzyme mimetics.

Derivatives for Advanced Material Precursors

The derivatization of this compound is a key strategy for creating precursors for a wide range of advanced materials. The reactivity of the amino and hydroxyl groups allows for the attachment of various functional moieties that tune the electronic, optical, or self-assembly properties of the molecule.

For instance, acylation of the amino group and etherification of the hydroxyl group with long alkyl chains can lead to the formation of liquid crystalline materials. The rigid biphenyl core provides the necessary mesogenic character, while the flexible alkyl chains promote the formation of liquid crystal phases.

Furthermore, the amino group can be diazotized and subsequently coupled to form azo dyes, with the biphenyl-2-ol portion of the molecule acting as the coupling component. These dyes could exhibit unique photophysical properties. The compound can also serve as a precursor for ligands in coordination chemistry or as a building block for organic light-emitting diode (OLED) materials, where the biphenyl core contributes to thermal stability and charge transport properties. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Phosgene
Dibenzo[d,f] nih.govoxazepine
Phenoxazine
Phenanthridine
Carbazole (B46965)
Polyamide
Polyimide
Poly(hydroxyaminoether)

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Techniques

Vibrational spectroscopy probes the molecular vibrations of a sample, offering insights into the functional groups present. Each functional group has a characteristic vibrational frequency, making techniques like FT-IR and Raman spectroscopy powerful tools for structural confirmation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. The analysis of 4-Amino-[1,1'-biphenyl]-2-ol would reveal characteristic absorption bands corresponding to its hydroxyl, amino, and substituted aromatic ring components. While a specific experimental spectrum is not publicly available, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as a doublet in the range of 3500-3300 cm⁻¹. The O-H stretching vibration of the phenolic hydroxyl group (-OH) is expected to be a broad band, generally found between 3600 and 3200 cm⁻¹, with its breadth resulting from hydrogen bonding. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

The "fingerprint region" (below 1600 cm⁻¹) contains a wealth of structural information. Key absorptions include the N-H scissoring vibration around 1650-1580 cm⁻¹, aromatic C=C ring stretching vibrations at various peaks between 1600 and 1450 cm⁻¹, C-O stretching of the phenol (B47542) at 1260-1180 cm⁻¹, and C-N stretching of the aromatic amine at 1335-1250 cm⁻¹. Out-of-plane (OOP) C-H bending vibrations between 900 and 675 cm⁻¹ can help confirm the substitution pattern on the aromatic rings.

Table 1: Predicted FT-IR Absorption Bands for this compound This table is based on standard FT-IR correlation charts and data for analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenol (-OH)O-H Stretch3600 - 3200Strong, Broad
Primary Amine (-NH₂)N-H Stretch3500 - 3300Medium, Doublet
Aromatic C-HC-H Stretch3100 - 3000Medium to Weak
Primary Amine (-NH₂)N-H Scissor (Bend)1650 - 1580Medium to Strong
Aromatic C=CC=C Ring Stretch1600 - 1450Medium to Weak
Aromatic C-NC-N Stretch1335 - 1250Medium to Strong
Phenol C-OC-O Stretch1260 - 1180Strong
Aromatic C-HC-H OOP Bending900 - 675Strong

Raman spectroscopy serves as a valuable complement to FT-IR analysis. chemicalbook.com It detects molecular vibrations but is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in FT-IR. chemicalbook.com For this compound, Raman spectroscopy would be highly effective for characterizing the carbon skeleton.

The symmetric "ring breathing" modes of the phenyl rings would produce strong and sharp signals, which are characteristic of the biphenyl (B1667301) structure. While water is a strong absorber in FT-IR, it is a weak Raman scatterer, making Raman spectroscopy well-suited for analyzing samples in aqueous solutions. nist.gov This technique could be applied to study the interactions of this compound in biological or aqueous media and to monitor its synthesis in solution. chemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. nih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the precise connectivity and spatial relationships of atoms can be determined.

The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of its hydrogen atoms. The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) would be complex due to the presence of nine distinct aromatic protons on the two phenyl rings. The substitution pattern would lead to specific splitting patterns (doublets, triplets, and multiplets) governed by proton-proton (H-H) coupling.

The protons on the substituted ring bearing the -OH and -NH₂ groups would be influenced by the strong electron-donating effects of these groups, generally shifting their signals upfield compared to those on the unsubstituted phenyl ring. The protons of the -OH and -NH₂ groups themselves would appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). Their chemical shifts can vary depending on the solvent, concentration, and temperature.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. For this compound, which is asymmetric, twelve distinct signals are expected in the aromatic region (typically δ 110-160 ppm).

The carbon atom bonded to the hydroxyl group (C-OH) would be significantly deshielded, appearing far downfield (e.g., δ 150-160 ppm), as would the carbon bonded to the amino group (C-NH₂), though to a slightly lesser extent. The two carbons forming the biphenyl linkage (C-C) would also show distinct signals as quaternary carbons. The chemical shifts of the other aromatic carbons would depend on their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is based on standard ¹³C NMR correlation data and values for related biphenyl structures.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-OH150 - 160
C-NH₂140 - 150
C-C (Biphenyl Linkage)125 - 140
Aromatic CH (Substituted Ring)115 - 130
Aromatic CH (Unsubstituted Ring)125 - 130

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. chemicalbook.com In the spectrum of this compound, COSY would show cross-peaks between adjacent aromatic protons on each ring, allowing for the mapping of the proton connectivity within each phenyl system. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). rsc.org Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing a direct method for assigning the signals of all protonated carbons in the molecule. rsc.org

Confirm the substitution pattern by showing correlations from aromatic protons to the quaternary carbons (C-OH, C-NH₂, and the biphenyl bridge carbons). nbinno.com

Establish the link between the two phenyl rings by showing correlations from protons on one ring to carbons on the other, across the central C-C bond.

By integrating the data from these 1D and 2D NMR experiments, a complete and unambiguous assignment of every proton and carbon atom in the this compound structure can be achieved.

Solid-State NMR for Polymorphic Studies

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing polymorphism—the ability of a solid material to exist in multiple crystalline forms. researchgate.netnih.gov Different polymorphs of a compound can exhibit distinct physical properties, and ssNMR is uniquely sensitive to the local atomic environment, making it ideal for identifying and distinguishing between these forms. researchgate.netnih.gov

The methodology involves analyzing the NMR spectra of solid samples, typically using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS). researchgate.net Key parameters derived from ssNMR spectra, such as chemical shifts, are highly sensitive to molecular conformation and packing within the crystal lattice. researchgate.netdur.ac.uk Therefore, each polymorph of "this compound" would be expected to produce a unique ¹³C ssNMR spectrum. The number of non-equivalent molecules in the asymmetric unit cell (Z') can be determined by the number of distinct resonances observed for each carbon atom. researchgate.net

While specific ssNMR studies on "this compound" are not extensively documented in the reviewed literature, research on closely related flexible molecules like 4'-amino-4-hydroxy-2'-methylbiphenyl demonstrates the utility of this approach. In such cases, conformational dimorphs were identified, where differences in the biphenyl torsion angles lead to distinct crystal packing and, consequently, different ssNMR spectra. psu.edursc.org Dynamic Nuclear Polarization (DNP) can be used to enhance the sensitivity of ssNMR experiments, making it possible to detect minor polymorphic impurities that might otherwise be missed. nih.gov

Table 1: Illustrative ¹³C ssNMR Chemical Shift Differences Between Hypothetical Polymorphs of this compound This table is illustrative, demonstrating the expected variations based on the principles of ssNMR.

Carbon Atom PositionHypothetical Form I (ppm)Hypothetical Form II (ppm)Expected Shift Δ (ppm)
C-2 (bearing -OH)150.5152.11.6
C-4 (bearing -NH₂)145.8144.90.9
C-1' (bridgehead)130.2128.81.4
C-1 (bridgehead)125.6126.30.7

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the molecular weight determination and structural elucidation of "this compound".

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. nih.gov For "this compound" (C₁₂H₁₁NO), HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass to the theoretically calculated mass. This technique is a cornerstone of structural confirmation, offering a high degree of confidence in the compound's identity and distinguishing it from potential isomers. nih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, are often coupled with liquid chromatography to enable the analysis of complex mixtures. nih.govnih.gov

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₁NO
Calculated Monoisotopic Mass185.08406 Da
Hypothetical Measured Mass185.08421 Da
Mass Error< 1 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation, identification, and purity assessment of volatile and thermally stable compounds. f1000research.com For the analysis of "this compound," which contains polar amino and hydroxyl groups, a derivatization step is often required to increase its volatility and thermal stability. nih.gov The compound is separated from impurities on a capillary column based on its boiling point and interaction with the stationary phase. scielo.br The eluting compound then enters the mass spectrometer, which acts as a detector, providing a mass spectrum that serves as a molecular fingerprint. embrapa.br By comparing the retention time and the mass spectrum to an analytical standard, GC-MS allows for confident identification and quantification. sigmaaldrich.comnih.gov The technique's high sensitivity is also effective for detecting and identifying trace-level impurities. scielo.br

Table 3: Typical GC-MS Parameters for Analysis of Related Aminobiphenyl Compounds

ParameterConditionReference
Gas Chromatograph
ColumnDB-5 fused-silica capillary (30 m x 0.25 mm, 0.25 µm film) scielo.br
Carrier GasHelium f1000research.com
Injection ModeSplitless scielo.br
Inlet Temperature250 °C scielo.br
Oven Program60 °C (1 min), ramp to 250 °C scielo.br
Mass Spectrometer
Ionization ModeElectron Ionization (EI) nist.govnist.gov
DetectionSelected Ion Monitoring (SIM) or Full Scan embrapa.brsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for analyzing compounds in complex matrices without the need for derivatization. nih.gov This method is particularly well-suited for "this compound" in biological or environmental samples. nih.gov The compound is first separated from other components in the mixture using high-performance liquid chromatography (HPLC), typically with a reverse-phase column like a C18. scielo.brsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid modifier like formic acid to ensure compatibility with the mass spectrometer. sielc.comsielc.com The separated analyte is then introduced into the MS detector, which provides mass information for positive identification and quantification, even at very low concentrations. nih.gov

X-ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and torsional angles. nih.govcaltech.edu By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a single crystal, a complete structural model can be generated. nih.gov

While a specific crystal structure for "this compound" was not found in the reviewed sources, detailed XRD studies on the closely related isomer 4'-amino-4-hydroxy-2'-methylbiphenyl reveal the power of this technique. psu.edu Studies on this analog identified two distinct polymorphs (dimorphs), demonstrating a case of conformational polymorphism where the key difference lies in the torsion angle of the biphenyl C-C bond. psu.edursc.org This type of detailed structural information is critical for understanding structure-property relationships. rsc.org

Table 4: Crystallographic Data for the Dimorphs of the Related Compound 4'-amino-4-hydroxy-2'-methylbiphenyl

ParameterForm IForm IIReference
Crystal SystemMonoclinicMonoclinic psu.edu
Space GroupP2₁/cP2₁/c psu.edu
a (Å)16.096(5)10.158(5) psu.edu
b (Å)10.334(5)19.344(5) psu.edu
c (Å)13.785(5)11.831(5) psu.edu
β (°)109.11(2)107.01(2) psu.edu
Volume (ų)2165.1(1)2219.7(2) psu.edu
Z (molecules/unit cell)88 psu.edu

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and purification of "this compound" and for the quantitative analysis of its presence in various samples.

Gas Chromatography (GC): As detailed in section 4.3.2, GC is a powerful separation tool, particularly when coupled with MS. The separation is based on the compound's volatility and polarity. The choice of a non-polar (e.g., DB-5) or a more polar stationary phase can be optimized to achieve separation from specific impurities. f1000research.comscielo.br

High-Performance Liquid Chromatography (HPLC): HPLC is the most common chromatographic method for non-volatile or thermally sensitive compounds like "this compound". sielc.com Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is typically employed. scielo.br The retention of the compound can be finely tuned by adjusting the solvent ratio, pH, and temperature to achieve baseline separation from related substances. sielc.comsielc.com This method is scalable and can be used for both analytical quantification and preparative isolation of the pure compound. sielc.com

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. It is extensively used for purity assessment and quantitative analysis in various samples. The method's high resolution and sensitivity make it ideal for separating the target analyte from structurally similar impurities, starting materials, and by-products.

Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds. sielc.comscielo.br In RP-HPLC, a non-polar stationary phase (typically C8 or C18) is used with a polar mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol. sielc.comscielo.br The retention of this compound is governed by its hydrophobic interactions with the stationary phase, while the polar amino and hydroxyl groups influence its elution profile.

For effective separation and sharp peak shapes, the pH of the mobile phase is often adjusted with additives like phosphoric acid or formic acid. sielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer (LC-MS), as it is volatile. sielc.com Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, often set at a wavelength of maximum absorbance for the biphenyl chromophore, such as 254 nm. scielo.brresearchgate.net For trace-level quantification, fluorescence detection can be employed, offering superior sensitivity, especially after derivatization of the primary amine group. researchgate.netnih.gov

Method validation for HPLC analysis of related biphenyl compounds has demonstrated excellent linearity, with correlation coefficients (r²) often exceeding 0.999. scielo.brscielo.br The limits of detection (LOD) and quantification (LOQ) can reach low microgram-per-milliliter (µg/mL) levels, confirming the method's suitability for precise and sensitive measurements. scielo.brresearchgate.netscielo.br

ParameterConditionAnalyte ExampleReference
ColumnReversed-Phase C18 (250 x 4.6 mm)Biphenyl, 2-Phenylphenol scielo.br
Mobile PhaseIsocratic; Water:Acetonitrile (30:70, v/v)Biphenyl, 2-Phenylphenol scielo.br
Alternate Mobile PhaseAcetonitrile, Water, and Phosphoric Acid[1,1'-Biphenyl]-4-ol, 3-amino- sielc.com
Flow Rate1.0 mL/minBiphenyl, 2-Phenylphenol scielo.br
DetectionDAD at 254 nmBiphenyl, 2-Phenylphenol scielo.br
Alternate DetectionFluorescence, Electrochemical4-Aminobiphenyl (B23562) researchgate.net
LOD0.02-0.04 µg/mLBiphenyl Metabolites scielo.br
LOQ0.05-0.12 µg/mLBiphenyl Metabolites scielo.br

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com However, due to the presence of polar hydroxyl (-OH) and amino (-NH2) functional groups, this compound exhibits low volatility and can interact unfavorably with the GC column, leading to poor peak shape and thermal degradation. To overcome these issues, derivatization is a necessary prerequisite for its analysis by GC.

Derivatization chemically modifies the polar functional groups to create a more volatile and thermally stable derivative. Common strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH and -NH2 groups into their trimethylsilyl (B98337) (TMS) ethers and amines.

Acylation: Treatment with anhydrides, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form stable ester and amide derivatives. nih.gov

Once derivatized, the compound can be analyzed effectively using GC, often coupled with a Mass Spectrometer (GC-MS) for definitive identification based on the mass spectrum of the derivative. nih.govnih.gov The separation is typically performed on a low-polarity capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). rjptonline.org The GC oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the efficient elution of the derivatives. scielo.br

The combination of derivatization with GC-MS provides high sensitivity and specificity, making it a valuable tool for confirming the identity of the compound and for detecting it in complex matrices. sigmaaldrich.comnih.gov

ParameterConditionReference
Derivatization AgentPentafluoropropionic anhydride (PFPA) / Heptafluorobutanol nih.gov
ColumnDB-5 capillary column (30 m x 0.25 mm, 0.25 µm film) scielo.br
Carrier GasHelium scielo.br
Injection ModeSplitless scielo.br
Inlet Temperature250 °C scielo.br
Oven ProgramExample: 60 °C (1 min) to 250 °C at 15 °C/min scielo.br
DetectorMass Spectrometer (MS) nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. chemistryhall.comnih.gov In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the concurrent formation of the desired product. chemistryhall.com

The principle of TLC involves spotting a small amount of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). Due to differences in polarity, the components of the reaction mixture travel up the plate at different rates. chemistryhall.com The starting materials and the product, this compound, will have different retention factor (Rf) values, allowing for their visual separation on the plate. A complete reaction is indicated by the disappearance of the starting material spot.

Visualization of the separated spots can be achieved through several methods:

UV Light: Since the biphenyl structure is UV-active, spots can often be visualized under a UV lamp (at 254 nm). science.gov

Staining: After development, the plate can be treated with a chemical stain that reacts with the functional groups present. For this compound, a ninhydrin (B49086) solution is highly effective, as it reacts with the primary amine to produce a distinctively colored (typically purple or brown) spot. chemistryhall.comcrsubscription.com Other general-purpose stains like potassium permanganate (B83412) or vanillin (B372448) can also be used to visualize the phenolic hydroxyl group.

By selecting an appropriate eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), a clear separation between the reactant and product spots can be achieved, making TLC a simple yet powerful tool for any chemist synthesizing this compound. chemistryhall.com

ParameterDescriptionReference
Stationary PhaseSilica gel 60 F254 plates crsubscription.com
Mobile Phase (Eluent)Mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) chemistryhall.com
ApplicationSpotting reaction mixture with a glass capillary tube chemistryhall.com
Visualization (Primary)UV light at 254 nm science.gov
Visualization (Staining)Ninhydrin solution spray (specific for primary amines) chemistryhall.comcrsubscription.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn dictates its structure, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. kenyon.edu It provides detailed information about electron distribution and related electronic properties. For 4-Amino-[1,1'-biphenyl]-2-ol, DFT calculations can elucidate the influence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the biphenyl (B1667301) framework. These calculations can map the molecular electrostatic potential, highlighting electron-rich and electron-poor regions that are crucial for intermolecular interactions.

Periodic DFT calculations have been successfully used to determine the geometric and electronic structure of related molecules, such as 4-aminothiophenol (B129426) on gold surfaces, demonstrating the method's power in analyzing substituted aromatic systems. nih.gov Such studies on this compound would involve optimizing the molecular geometry to find the most stable arrangement of atoms and calculating various electronic properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative of typical data obtained from DFT calculations.

Calculated PropertyHypothetical ValueSignificance
Ground State Energy-633.5 HartreesIndicates the total electronic energy of the molecule in its most stable form.
Dipole Moment3.2 DebyeQuantifies the overall polarity of the molecule, arising from the asymmetric placement of the polar -NH₂ and -OH groups.
Mulliken Atomic ChargesN: -0.9, O: -0.7Estimates the partial charge on individual atoms, showing the electron-donating effect of the amino and hydroxyl groups.

The conformational flexibility of this compound is primarily defined by the torsional or dihedral angle between the two phenyl rings. The study of how the molecule's energy changes with this rotation is known as conformational analysis, which maps out the molecule's energy landscape. frontiersin.orgbiorxiv.org

For biphenyl systems, there is a fundamental energetic conflict. A planar conformation (0° dihedral angle) would maximize π-orbital overlap across the rings, but it introduces significant steric repulsion between substituents at the ortho positions. ic.ac.uk In this compound, the presence of the hydroxyl group at the 2-position (an ortho position) forces the molecule to adopt a non-planar (twisted) conformation in its lowest energy state to alleviate this steric strain.

The energy landscape of such a molecule typically shows energy minima at non-zero dihedral angles, with rotational barriers corresponding to planar (0°/180°) and perpendicular (90°/270°) conformations. ic.ac.uk Characterizing this landscape is crucial for understanding how the molecule's shape influences its interactions and properties. nih.govnih.gov

Table 2: Illustrative Potential Energy Profile for Biphenyl Torsion This table represents a simplified energy landscape for a substituted biphenyl like this compound.

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Conformation
0+5.0Transition State (Steric Hindrance)
~450Energy Minimum (Stable Conformer)
90+2.0Transition State (Loss of Conjugation)
~1350Energy Minimum (Stable Conformer)
180+5.0Transition State (Steric Hindrance)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). ucsb.edulibretexts.org

For this compound, the electron-donating amino and hydroxyl groups significantly influence the FMOs. They raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The energy and spatial distribution of these orbitals can be precisely calculated using quantum methods. The HOMO is expected to have significant electron density localized on the substituted phenyl ring, particularly around the nitrogen and oxygen atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

Table 3: FMO Characteristics and Predicted Reactivity of this compound

OrbitalKey CharacteristicPredicted Role in Reactivity
HOMO High energy level due to -NH₂ and -OH groups. Localized on the substituted ring.Site of oxidation or electrophilic attack. Donates electrons in chemical reactions.
LUMO Distributed across the π-system of the biphenyl rings.Site of reduction or nucleophilic attack. Accepts electrons in chemical reactions.
HOMO-LUMO Gap Relatively small compared to unsubstituted biphenyl.Indicates higher chemical reactivity and lower kinetic stability.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by modeling atomic motions over time. nih.gov This technique is invaluable for exploring the conformational landscape of flexible molecules like this compound in various environments, such as in a solvent. nih.gov

An MD simulation could track the fluctuations of the biphenyl dihedral angle, revealing the most populated conformational states and the timescale of transitions between them. Furthermore, simulations could investigate the stability and dynamics of potential intramolecular hydrogen bonds between the ortho-hydroxyl group and the amino group. Such simulations offer insights into how the molecule's structure adapts and behaves in realistic conditions, which is critical for understanding its interactions with other molecules. nih.gov

Quantitative Structure–Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemicals based on their molecular structure. springernature.comnih.gov QSPR models build a mathematical correlation between calculated molecular descriptors and an experimentally measured property. nih.gov

For this compound, QSPR models could be developed to predict key physicochemical properties like boiling point, solubility, or the octanol-water partition coefficient. The process involves calculating a wide range of molecular descriptors for a set of related molecules, including topological, electronic, and constitutional indices. mdpi.com Using statistical methods, a predictive model is then constructed and validated. plos.org This approach allows for the estimation of properties for new or unsynthesized compounds, aiding in the design of molecules with desired characteristics.

Table 4: Examples of Molecular Descriptors for QSPR Modeling

Descriptor ClassExample Descriptors for this compound
Constitutional Molecular Weight, Atom Count, Bond Count
Topological Wiener Index, Randić Index, Molecular Connectivity Indices
Geometric Molecular Surface Area, Molecular Volume, Radius of Gyration
Electronic Dipole Moment, HOMO/LUMO Energies, Polarizability

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides a powerful means to investigate the detailed step-by-step mechanisms of chemical reactions. nih.gov For this compound, a probable reaction is oxidation, which can occur at either the amino or the hydroxyl group.

Using methods like DFT, the entire reaction pathway can be mapped. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state structures that connect them. By calculating the activation energies for different potential pathways, computational studies can predict which reaction is more likely to occur and under what conditions. researchgate.net For example, a study could compare the energy barriers for oxidation at the nitrogen atom versus the phenolic oxygen, providing fundamental insights into the molecule's chemical behavior.

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms, allowing for the calculation of activation energies and the characterization of the high-energy structures that connect reactants and products. For this compound, this could involve studying the rotational barrier of the biphenyl system or the transition states of its various chemical reactions, such as oxidation or substitution. nih.gov

Despite the utility of such analyses, there are no specific published studies detailing the transition state analysis for any reaction involving this compound.

Reaction Pathway Elucidation

The elucidation of reaction pathways through computational means involves mapping the potential energy surface of a chemical reaction to determine the most likely mechanism. This can confirm or predict the course of a reaction, including the formation of intermediates and byproducts. For this compound, this could be applied to its synthesis, such as the reduction of 4-nitro-[1,1'-biphenyl]-2-ol, or its subsequent chemical transformations. wikipedia.org

Currently, there is no available research in the scientific literature that specifically elucidates the reaction pathways of this compound using computational chemistry methods.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental data and the structural elucidation of new compounds.

Calculated NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational models has become a valuable tool in chemical research. nih.govnmrdb.org These calculations, often performed using DFT, can provide theoretical ¹H and ¹³C NMR data that can be compared with experimental spectra to confirm a molecule's structure.

A search of scientific databases and literature indicates that no specific calculated NMR chemical shift data for this compound has been published. While online databases and software exist for the prediction of NMR spectra, they provide general estimations rather than detailed research findings from dedicated computational studies. nmrdb.orguni-koeln.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (ppm)
¹HData not available in published research
¹³CData not available in published research

Note: This table is intentionally left without data as no specific, peer-reviewed computational studies providing these values for this compound were found.

Predicted Vibrational Frequencies (IR, Raman)

The prediction of vibrational frequencies through computational chemistry is instrumental in assigning the bands observed in Infrared (IR) and Raman spectra. researchgate.netnih.govresearchgate.net These theoretical spectra are typically calculated using methods such as DFT, and the results can provide a detailed understanding of the vibrational modes of a molecule.

There are no specific published computational studies that report the predicted IR or Raman vibrational frequencies for this compound. Therefore, a data table of these predicted frequencies cannot be provided based on existing research.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretchData not availableData not available
O-H stretchData not availableData not available
C-N stretchData not availableData not available
C-O stretchData not availableData not available
Aromatic C-H stretchData not availableData not available
Aromatic C=C stretchData not availableData not available

Note: This table is intentionally left without data as no dedicated computational studies with these predictions for this compound were found in the scientific literature.

Role as a Chemical Intermediate in Synthesis of Complex Molecules

As a chemical intermediate, this compound offers multiple reactive sites that can be selectively addressed to build larger, more complex molecules. Biphenyl compounds are widely used as intermediates in the production of materials for liquid crystal displays, polymers, and pharmaceuticals. wikipedia.org The presence of both an amino and a hydroxyl group on the same ring system provides pathways to a diverse range of derivatives.

Precursor for Nitrogen-Containing HeterocyclesN-functionalized 2-aminophenols are versatile reagents used as starting materials for bioactive small molecules, agrochemicals, and functional materials.nih.govThe ortho-positioning of the amino and hydroxyl groups in molecules like this compound is a classic structural alert for the synthesis of nitrogen-containing heterocycles. This arrangement allows for cyclization reactions to form fused ring systems, which are prevalent in pharmaceuticals and functional dyes.

For instance, aminophenol derivatives can undergo condensation reactions with various reagents to form important heterocyclic cores:

Benzoxazoles: Reaction with carboxylic acids or their derivatives can lead to the formation of the benzoxazole ring, a scaffold known for its utility in medicinal chemistry and materials science.

Phenoxazines: Oxidative coupling reactions can yield phenoxazine (B87303) structures, which are known for their use as redox indicators and as building blocks for dyes and electronically active polymers.

While specific examples detailing the use of this compound in these transformations are not widespread in the literature, the fundamental reactivity of the 2-aminophenol (B121084) moiety is well-established, suggesting its high potential as a precursor for novel, phenyl-substituted nitrogen heterocycles. nih.gov

Development of Organic Electronic Materials

Biphenyl compounds are a cornerstone in the field of organic electronics due to their rigid, conjugated structure and excellent thermal stability. alfa-chemistry.com They are frequently incorporated into materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of biphenyls can be finely tuned by adding substituent groups, making derivatives like this compound attractive for developing new semiconductor materials. royalsocietypublishing.org

Components in Organic Light-Emitting Diodes (OLEDs)In OLEDs, different organic layers are responsible for injecting, transporting, and recombining charge carriers (holes and electrons) to produce light. Biphenyl derivatives are often used as host materials in the emissive layer or as charge-transporting materials due to their wide bandgap and high triplet energy.acs.orgFor instance, the biphenyl core is known to facilitate hole transport.acs.org

While research on this compound itself is limited, related biphenyl and imidazole derivatives have shown significant promise in OLED applications. mdpi.comresearchgate.net The amino and hydroxyl groups on the this compound scaffold could serve as attachment points for other functional moieties, such as electron-donating or electron-withdrawing groups, to create bipolar host materials or efficient emitters. A bipolar material can transport both holes and electrons, which helps to confine charge recombination to the emissive layer and improve device efficiency. acs.org

Table 1: Performance of OLEDs Incorporating Biphenyl and Imidazole Derivatives
Compound TypeRole in OLEDMaximum External Quantum Efficiency (EQE)Emission Color
Biphenyl-cored Bistriazole (BTBP)Host for Phosphorescent Emitter30.2% acs.orgSky-Blue acs.org
Carbazole-Imidazole DerivativeFluorescent Emitter1.1% mdpi.comDeep-Blue mdpi.com
Thienothiophene-Triphenylamine DerivativeFluorescent Emitter4.61% beilstein-journals.orgGreen (512 nm) beilstein-journals.org
NBPhen (a phenanthroline derivative) doped with Cs₂CO₃n-type Electron Transport LayerN/A (Improved Brightness to 39750 cd/m²) pku.edu.cnBlue pku.edu.cn

Constituents in Organic Photovoltaics (OPVs)Organic photovoltaics, or solar cells, rely on a blend of electron-donating and electron-accepting organic materials to absorb light and generate electrical current. The design of new organic semiconductors with tailored absorption spectra and energy levels is crucial for improving power conversion efficiency. The biphenyl unit, with its rigid and planar structure, can be incorporated into conjugated polymers or small molecules to enhance intermolecular π-π stacking, which is beneficial for charge transport.

The functional groups of this compound provide synthetic handles to integrate this core into larger conjugated systems. For example, it could be polymerized or used as an end-capping group for an oligomer designed as a donor material. The electron-donating nature of the amino and hydroxyl groups would influence the highest occupied molecular orbital (HOMO) energy level of the resulting material, a critical parameter for optimizing the open-circuit voltage of an OPV device.

Materials for Flexible ElectronicsA major advantage of organic electronic materials is their compatibility with solution-based processing techniques, such as printing, which allows for the fabrication of devices on flexible plastic substrates.royalsocietypublishing.orgThis capability is driving the development of next-generation technologies like wearable sensors, flexible displays, and portable solar cells.

Materials based on the this compound scaffold, if rendered soluble through appropriate chemical modification (e.g., by attaching aliphatic chains to the biphenyl core or the amino group), could be formulated into inks for printing electronic layers. The inherent stability of the biphenyl unit is advantageous for ensuring the long-term operational stability of such flexible devices. The ability to modify the biphenyl core can also affect the material's morphology and charge-transporting properties, which are key to high performance in flexible transistors and solar cells. royalsocietypublishing.org

Advancements in Materials Science: Unlocking the Potential of this compound

The chemical compound this compound and its derivatives are emerging as versatile building blocks in the fields of advanced materials science and chemical synthesis. With a unique structure featuring amino, hydroxyl, and biphenyl functionalities, this class of compounds offers a rich platform for the development of sophisticated sensors, efficient catalytic systems, and novel functional materials for environmental applications. Researchers are actively exploring the tailored synthesis of derivatives to harness their specific electronic and structural properties for a range of technological advancements.

Future Directions and Emerging Research Avenues

Sustainable Synthesis of 4-Amino-[1,1'-biphenyl]-2-ol

The drive towards environmentally responsible chemical manufacturing has spurred research into sustainable methods for synthesizing this compound and related compounds. This includes the adoption of green chemistry principles and the implementation of advanced processing technologies.

Green Chemistry Approaches

Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of aminobiphenyls, this involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. One promising approach is the use of mechanosynthesis, which employs mechanical force to induce chemical reactions, often in the absence of a solvent. This method has been shown to be faster, produce higher yields, and be cleaner than traditional solution-based methods for producing related compounds like 2-aminobiphenyl (B1664054) palladacycles. frontiersin.org

The use of heterogeneous catalysts, particularly those based on nanoparticles, is another key area of green synthesis. These catalysts can be easily separated from the reaction mixture and reused, minimizing waste. For instance, nano-nickel catalysts supported on natural aragonite have been effectively used for the reduction of p-nitrophenol to p-aminophenol, a reaction analogous to a key step in the synthesis of some aminobiphenyls. The development of magnetic nanocatalysts, such as Fe3O4@SiO2 functionalized with organic moieties, further simplifies catalyst recovery and reuse.

Microwave-assisted synthesis is also gaining traction as a green technique. It can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govgeandr.com The application of these principles to the synthesis of this compound holds the potential for more economical and environmentally friendly production.

Flow Chemistry and Continuous Processing

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of this compound. This technology allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. hi-tech-materials.com The enhanced heat and mass transfer in microreactors can also enable the use of highly reactive intermediates and exothermic reactions with greater safety.

Continuous processing is particularly well-suited for multistep syntheses, as it allows for the integration of reaction and purification steps, reducing the need for manual handling and isolation of intermediates. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients and other complex organic molecules. For the production of aminobiphenyls, flow chemistry can facilitate catalytic reactions, such as hydrogenations and aminations, with improved efficiency and safety. The ability to automate and scale up flow chemistry processes makes it an attractive technology for the industrial production of this compound.

Exploration of New Reactivity Modes and Functionalization

Research is ongoing to explore the full chemical potential of this compound by investigating new reaction pathways and methods for its functionalization. The presence of three distinct reactive sites—the amino group, the hydroxyl group, and the biphenyl (B1667301) backbone—makes it a versatile building block for the synthesis of a wide range of more complex molecules.

The amino group can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functional groups. This reactivity is key to its use in the synthesis of high-performance polymers like polyimides and polyamides. By reacting this compound with various dianhydrides or diacyl chlorides, novel polymers with tailored thermal and mechanical properties can be produced. researchgate.net

The hydroxyl group offers another handle for functionalization, allowing for the formation of ethers and esters. Furthermore, the biphenyl scaffold itself can be modified through electrophilic aromatic substitution reactions, although the directing effects of the existing amino and hydroxyl groups will influence the position of new substituents. The exploration of C-H functionalization reactions on the biphenyl core could provide more direct and atom-economical routes to novel derivatives.

The unique combination of functional groups in this compound also makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry. amazonaws.commdpi.com

Integration into Hybrid Organic-Inorganic Materials

A significant area of emerging research is the incorporation of this compound into hybrid organic-inorganic materials. These materials combine the properties of both organic and inorganic components at the molecular or nanometer scale, leading to synergistic effects and novel functionalities.

One approach is the use of this compound as a functionalizing agent for inorganic nanoparticles, such as silica (B1680970) (SiO2). The amino group can be used to covalently attach the molecule to the surface of silica nanoparticles, which can be synthesized via methods like the Stöber process. aaqr.orgmdpi.com This surface modification can alter the properties of the nanoparticles, making them suitable for applications in catalysis, adsorption, and sensing. hi-tech-materials.com

Another promising avenue is the use of this compound as a building block in the sol-gel synthesis of hybrid materials. mdpi.comnih.gov In this process, the organic molecule is co-condensed with an inorganic precursor, such as tetraethoxysilane (TEOS), to form a covalently linked organic-inorganic network. The resulting hybrid materials can exhibit enhanced thermal stability, mechanical strength, and tailored optical or electronic properties.

Furthermore, this compound can serve as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The incorporation of the aminobiphenyl moiety into the MOF structure can introduce specific functionalities, such as catalytic activity or selective adsorption properties. frontiersin.orgnih.govmdpi.comrsc.org

Advanced Computational Design and Predictive Modeling

Computational chemistry is playing an increasingly important role in guiding the development of new materials and molecules based on this compound. Techniques such as Density Functional Theory (DFT) and machine learning are being used to predict the properties and reactivity of this compound and its derivatives, accelerating the discovery process.

DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this compound. These studies can help in understanding its reactivity and in designing new molecules with desired electronic or optical properties. For example, DFT has been used to calculate the torsional barriers of substituted biphenyls, which is crucial for understanding their conformational behavior.

Machine learning models are being developed to predict various properties of aromatic amines, including their biological activity and degradation rates. These models are trained on large datasets of known compounds and can be used to screen virtual libraries of this compound derivatives for promising candidates with specific applications in mind. This predictive capability can significantly reduce the time and cost associated with experimental synthesis and testing.

Computational Method Application to Aromatic Amines/Biphenyls Predicted Properties
Density Functional Theory (DFT) Calculation of torsional barriers of substituted biphenyls.Conformational stability, rotational energy barriers.
Machine Learning (CatBoost) Prediction of oxidative degradation rates of amines.Chemical stability, degradation pathways.
Machine Learning (QSAR) Prediction of mutagenicity of aromatic amines.Toxicological profiles, potential carcinogenicity.

Table 1: Applications of Advanced Computational Methods in the Study of Aromatic Amines and Biphenyls. This table summarizes the use of computational techniques to predict key properties of compounds related to this compound.

Development of Novel Analytical Techniques for Trace Analysis (non-clinical)

The increasing use of this compound and its derivatives in various applications necessitates the development of sensitive and selective analytical methods for their detection and quantification at trace levels in non-clinical samples, such as environmental matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the analysis of aminobiphenyls. Reversed-phase HPLC can effectively separate this compound from other related compounds, while MS provides high sensitivity and structural information for unambiguous identification. Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for volatile derivatives of the compound.

For in-situ and rapid detection, surface-enhanced Raman scattering (SERS) is an emerging technique with high sensitivity. SERS utilizes the enhancement of the Raman signal of molecules adsorbed on nanostructured metal surfaces, allowing for the detection of analytes at very low concentrations.

The development of novel extraction and sample preparation techniques is also crucial for improving the detection limits and accuracy of these analytical methods. This includes solid-phase extraction (SPE) and other microextraction techniques that can selectively isolate and concentrate this compound from complex sample matrices.

Analytical Technique Principle of Detection Applicability for Trace Analysis
HPLC-MS Chromatographic separation followed by mass-to-charge ratio determination.High sensitivity and selectivity for quantification in complex mixtures.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Suitable for the analysis of thermally stable and volatile derivatives.
SERS Enhancement of Raman scattering signal of molecules on a metal surface.Potential for rapid, in-situ detection at very low concentrations.

Table 2: Novel Analytical Techniques for Trace Analysis. This table outlines advanced analytical methods that can be employed for the sensitive detection of this compound in non-clinical settings.

Q & A

Basic: What are the common synthetic routes for 4-Amino-[1,1'-biphenyl]-2-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
A primary synthetic route involves the reduction of nitro-substituted precursors (e.g., 4-nitro-[1,1'-biphenyl]-3-ol) using hydrogen gas with palladium on carbon (Pd/C) as a catalyst to yield the amino group . Hydroxyl group positioning can be achieved via Friedel-Crafts acylation or nucleophilic substitution under controlled pH and temperature . Optimization strategies include:

  • Catalyst selection: Palladium-based catalysts for efficient nitro reduction.
  • Solvent systems: Polar aprotic solvents (e.g., DMF) to enhance solubility.
  • Purification: Column chromatography or recrystallization to isolate high-purity products .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.5–7.5 ppm), hydroxyl (δ ~5 ppm, broad), and amino (δ ~3–4 ppm, exchangeable) groups.
    • ¹³C NMR: Signals for biphenyl carbons (δ 120–140 ppm) and substituent-bearing carbons .
  • HRMS: Confirm molecular weight (C₁₂H₁₁NO, exact mass 185.0841) and isotopic patterns .
  • FTIR: Stretching vibrations for -OH (~3200 cm⁻¹) and -NH₂ (~3400 cm⁻¹) .

Advanced: How do the positions of amino and hydroxyl groups influence the electronic properties and reactivity of biphenyl derivatives, and what computational methods validate these effects?

Methodological Answer:
The amino group at the 4-position acts as an electron donor, increasing aromatic ring electron density, while the hydroxyl group at the 2-position introduces steric hindrance and hydrogen-bonding capacity. Computational validation via Density Functional Theory (DFT) reveals:

  • Electrostatic potential maps: Highlight charge distribution at substituent sites.
  • Frontier molecular orbitals: Predict reactivity trends (e.g., nucleophilic attack at electron-deficient positions) .
    Comparisons with derivatives like 4-phenylphenol show distinct redox behavior due to substituent electronic effects .

Advanced: When encountering contradictory data in the synthesis or bioactivity of this compound derivatives, what strategies can resolve these discrepancies?

Methodological Answer:

  • Cross-validation: Use multiple analytical techniques (e.g., NMR, HRMS, X-ray crystallography) to confirm compound identity .
  • Reaction monitoring: In situ techniques (e.g., TLC, HPLC) to track intermediates and side products.
  • Steric/electronic analysis: Computational modeling (DFT) to assess substituent effects on reactivity or binding .

Advanced: What role does this compound play in organometallic complex formation, and how do these complexes perform in catalytic applications?

Methodological Answer:
The amino and hydroxyl groups act as bidentate ligands, coordinating with metals like mercury or tellurium to form stable organometallic complexes. For example:

  • Compound A ([4-amino-biphenyl]-HgCl): Exhibits catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to Hg’s electrophilic character .
  • Theoretical studies: DFT confirms geometry optimization and charge transfer in these complexes, correlating with experimental catalytic efficiency .

Basic: How can researchers mitigate challenges related to the solubility and stability of this compound during experimental workflows?

Methodological Answer:

  • Solubility enhancement: Use DMSO or ethanol for dissolution; adjust pH to deprotonate hydroxyl groups in basic conditions .
  • Stabilization: Store under inert atmospheres (N₂/Ar) to prevent oxidation. Add antioxidants (e.g., BHT) for long-term storage .
  • Derivatization: Protect amino groups with Boc or Fmoc moieties during reactive steps .

Advanced: What methodologies are employed to study the interaction of this compound with biological targets, and how do structural modifications alter binding affinities?

Methodological Answer:

  • Molecular docking: Predict binding modes with enzymes (e.g., G-protein coupled receptors) by simulating ligand-protein interactions .
  • Surface plasmon resonance (SPR): Quantify binding kinetics (Kₐ, Kd) in real time .
  • Structure-activity relationship (SAR): Modifying substituents (e.g., halogenation at the 3-position) enhances lipophilicity and target affinity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-[1,1'-biphenyl]-2-ol
Reactant of Route 2
4-Amino-[1,1'-biphenyl]-2-ol

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